Hydrogen-Bond Donor/Acceptor Profile Differentially Enables Kinase Hinge-Region Binding Versus Non-Amino Pyrrole-2-carboxamides
The 1-amino group of 1-amino-3,4-dimethyl-1H-pyrrole-2-carboxamide contributes a third hydrogen-bond donor (total HBD=2 for the free base vs. HBD=1 for N-H pyrrole-2-carboxamide) and shifts the acceptor count to 4 (vs. 2 for the simplest pyrrole-2-carboxamide) . In the kinase inhibitor patent IL-184710-A0, 1H-pyrrole-2-carboxamides bearing an amino-type substituent at the 1-position are explicitly claimed as FAK, KDR, and TIE2 modulators, with the carboxamide at position 2 serving as the hinge-binding motif [1]. The additional H-bond capacity enables interaction networks unavailable to 3,4-dimethyl-1H-pyrrole-2-carboxamide (which lacks the 1-amino group) and to 1-amino-1H-pyrrole-2-carboxamide (which lacks the 3,4-dimethyl hydrophobic contacts). This differential is structural and pharmacophoric, not merely potency-based.
| Evidence Dimension | Hydrogen-bond donor/acceptor count and kinase pharmacophore compatibility |
|---|---|
| Target Compound Data | HBD=2, HBA=4 (free base); Rotatable bonds=1. Explicitly covered by 1H-pyrrole-2-carboxamide kinase modulator patent family. |
| Comparator Or Baseline | 1-Amino-1H-pyrrole-2-carboxamide: HBD=2, HBA=3, no methyl groups. 3,4-Dimethyl-1H-pyrrole-2-carboxamide: HBD=2 (N-H), HBA=2, lacks 1-amino. Pyrrole-2-carboxamide (CAS 4551-72-8): HBD=2, HBA=2. |
| Quantified Difference | Target compound has 4 HBA vs. 2 for non-amino pyrrole-2-carboxamides; additional steric bulk from 3,4-dimethyl groups (MW +28 Da vs. non-methylated 1-amino analog). |
| Conditions | Computed physicochemical properties (PubChem/ChemSrc); patent pharmacophore analysis. |
Why This Matters
Researchers procuring a pyrrole-2-carboxamide building block for kinase inhibitor programs targeting FAK, KDR, or TIE2 must verify the 1-amino-3,4-dimethyl pattern because the patent pharmacophore explicitly requires the 1-amino substitution for optimal hinge-region interaction, and generic pyrrole-2-carboxamides lack the necessary HBA count.
- [1] Aventis Pharma SA. 1-H-pyrrole-2-carboxamides and imidazole-5-carboxamides and use thereof as FAK, KDR and TIE2 kinase modulators for the treatment of cancer. Patent IL-184710-A0, priority date 2005-02-03. View Source
